[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide [2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609396-65-7
VCID: VC8245275
InChI: InChI=1S/C14H15ClN2.BrH/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2;1H
SMILES: C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br
Molecular Formula: C14H16BrClN2
Molecular Weight: 327.65

[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide

CAS No.: 1609396-65-7

Cat. No.: VC8245275

Molecular Formula: C14H16BrClN2

Molecular Weight: 327.65

* For research use only. Not for human or veterinary use.

[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide - 1609396-65-7

Specification

CAS No. 1609396-65-7
Molecular Formula C14H16BrClN2
Molecular Weight 327.65
IUPAC Name 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide
Standard InChI InChI=1S/C14H15ClN2.BrH/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2;1H
Standard InChI Key SLYVTSFAOGTIDE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br
Canonical SMILES C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br

Introduction

Chemical Structure and Nomenclature

2-(4-Chlorophenyl)ethylamine hydrobromide is a secondary amine salt characterized by a 4-chlorophenyl group linked to an ethylamine backbone, which is further substituted with a 4-pyridinylmethyl moiety. The hydrobromic acid counterion stabilizes the amine via protonation, forming a crystalline solid .

Molecular Formula: C14H16BrClN2\text{C}_{14}\text{H}_{16}\text{BrClN}_{2}
Molecular Weight: 328 g/mol
IUPAC Name: 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine hydrobromide
SMILES: C1=CC(=CC=C1Cl)CCNCC2=CC=NC=C2.Br\text{C1=CC(=CC=C1Cl)CCNCC2=CC=NC=C2.Br}
InChI Key: LUNHCCVXOZOINB-UHFFFAOYSA-N

The 4-pyridinylmethyl group distinguishes this compound from its 3-pyridinyl isomer (CAS 1609404-30-9), which exhibits different electronic and steric properties due to the nitrogen atom’s position in the pyridine ring.

Synthesis and Preparation

The synthesis of this compound typically involves a two-step process:

  • Formation of the Free Base: Condensation of 4-chlorophenylethylamine with 4-pyridinylmethylamine derivatives under catalytic conditions.

  • Salt Formation: Treatment of the free base with hydrobromic acid to yield the hydrobromide salt .

A patent (WO2009057133A2) describes analogous methods for hydrobromide salt synthesis, where hydrolysis of intermediates using aqueous hydrobromic acid at 80–85°C facilitates salt formation . The reaction’s efficiency depends on stoichiometric ratios, temperature control, and purification techniques such as recrystallization .

Synthesis ParameterDetails
Reactants4-Chlorophenylethylamine, 4-pyridinylmethylamine derivatives
Acid CatalystHydrobromic acid (aqueous)
Temperature Range80–85°C
Yield OptimizationRecrystallization from ethanol/water mixtures

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application in research:

PropertyValue
Melting PointNot documented
Boiling Point382.3 ± 27.0 °C
Density1.2 ± 0.1 g/cm³
SolubilityModerate in polar solvents
Vapor Pressure0.0 ± 0.9 mmHg at 25°C
PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
Storage Conditions-20°C for long-term
Waste DisposalProfessional biohazard services

Exposure risks include irritation to skin and mucous membranes. Hydrobromic acid release during decomposition necessitates ventilation and neutralization measures .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields due to side reactions during amine alkylation .

  • Data Gaps: Absence of pharmacokinetic or toxicity profiles hinders pharmaceutical development .

Future research should prioritize:

  • Optimized Synthesis: Exploring microwave-assisted or flow chemistry techniques to improve yield .

  • Biological Screening: Testing against neurological targets such as serotonin or dopamine receptors.

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